![molecular formula C18H24N4O2S2 B6562700 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1091081-06-9](/img/structure/B6562700.png)
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide
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Description
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C18H24N4O2S2 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide is 392.13406837 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Cancer Activity
Thiazoles, including thiophene derivatives, have been investigated for their anti-cancer potential. F5331-0456 may serve as a lead molecule due to its structural features. Researchers have explored its cytotoxic effects on various cancer cell lines, particularly prostate cancer . Further studies could elucidate its mechanism of action and potential as an anti-cancer drug.
Anti-Arrhythmic and Anti-Anxiety Effects
Thiophenes have been associated with anti-arrhythmic and anxiolytic effects. Investigating F5331-0456’s impact on cardiac arrhythmias or anxiety-related behavior could reveal therapeutic potential.
properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c23-16(19-11-15-7-4-10-25-15)9-8-14-12-26-18(21-14)22-17(24)20-13-5-2-1-3-6-13/h4,7,10,12-13H,1-3,5-6,8-9,11H2,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPOVCVMPIWLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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